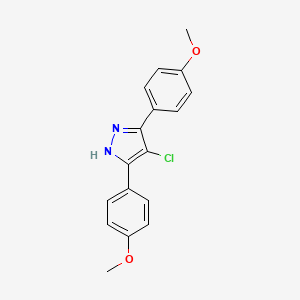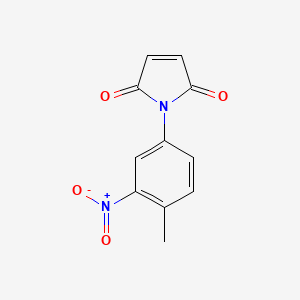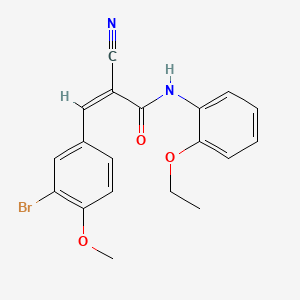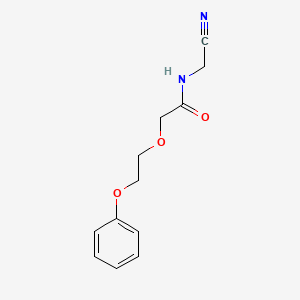
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and is also known as O-Phenoxyethyl-N-cyanomethylacetamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Moreover, it has been shown to possess anticancer activity and is being investigated as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of various neurotransmitters in the brain. It has also been shown to inhibit the activity of certain enzymes and proteins involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and nitric oxide in the body, thereby exerting anti-inflammatory effects. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain, which may contribute to its anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent pharmacological effects at relatively low concentrations, making it an attractive candidate for drug development. Moreover, it has been found to be relatively safe and well-tolerated in animal studies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in vivo and may require the use of specialized formulations or delivery systems. Additionally, the long-term safety and efficacy of this compound have not been fully established, and further studies are needed to address these concerns.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide. One potential avenue of investigation is the development of more potent and selective analogs of this compound for use in drug development. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Another potential area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative disorders. It has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to determine its potential therapeutic efficacy in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its synthesis method is relatively simple and yields a high-purity product. It has been extensively studied for its pharmacological effects, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. However, further studies are needed to fully elucidate its mechanism of action and to establish its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide involves the reaction between N-cyanomethylacetamide and 2-phenoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of acetic anhydride. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-6-7-14-12(15)10-16-8-9-17-11-4-2-1-3-5-11/h1-5H,7-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLUAUDOEFESHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)

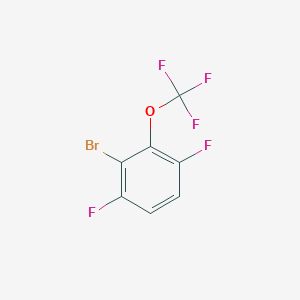
![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)
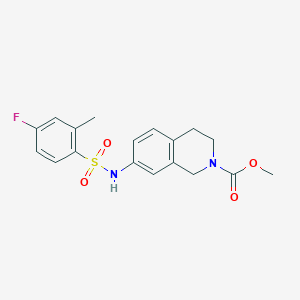
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)
![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)


